molecular formula C12H19NO B13620367 (s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol

(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol

Cat. No.: B13620367
M. Wt: 193.28 g/mol
InChI Key: CJFZTQJVYPQRGW-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol is a chiral amino alcohol featuring a tert-butyl group at the ortho position of the phenyl ring and an ethanolamine backbone. Its molecular formula is C₁₂H₁₉NO (MW: 193.29 g/mol). The stereochemistry at the chiral center is designated as (S), which is critical for enantioselective interactions in biological systems.

This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that degrade disease-causing proteins by recruiting E3 ubiquitin ligases.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(2S)-2-amino-2-(2-tert-butylphenyl)ethanol

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-7-5-4-6-9(10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1

InChI Key

CJFZTQJVYPQRGW-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC=C1[C@@H](CO)N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The preparation of this compound generally involves the following key synthetic strategies:

Reductive Amination of 2-(tert-butyl)benzaldehyde

A common synthetic approach starts from 2-(tert-butyl)benzaldehyde, which undergoes reductive amination to introduce the amino group at the α-position relative to the hydroxyl group.

  • Procedure:
    The aldehyde is reacted with an amine source (e.g., ammonia or primary amine) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation conditions. This converts the aldehyde group into a chiral amino alcohol.

  • Reaction Conditions:
    Typically conducted in a solvent like methanol or ethanol under mild acidic or neutral pH to facilitate imine formation and subsequent reduction.

  • Outcome:
    This produces a racemic mixture of 2-amino-2-(2-(tert-butyl)phenyl)ethan-1-ol, which requires further chiral resolution to isolate the (S)-enantiomer.

Chiral Resolution and Asymmetric Synthesis

  • Chiral Resolution:
    The racemic amino alcohol can be separated into enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids (e.g., tartaric acid derivatives), followed by recrystallization to isolate the (S)-enantiomer with high enantiomeric excess.

  • Asymmetric Synthesis:
    Alternatively, asymmetric catalytic methods using chiral catalysts or biocatalytic cascades can directly produce the (S)-enantiomer with high stereoselectivity. For example, biocatalytic pathways converting l-phenylalanine derivatives into chiral amino alcohols have been reported, though specific adaptation to tert-butyl-substituted phenyl rings requires further optimization.

Purification and Characterization

Detailed Process Example from Patent Literature

A related phenylethanolamine derivative synthesis patent (EP0110202A2) describes a process involving:

  • Stirring the reaction mixture for 1 hour, adjusting pH to 1–2 with dilute hydrochloric acid.
  • Concentration under reduced pressure and extraction with isobutyl methyl ketone.
  • Adjusting aqueous phase to pH 10 with ammonia and extracting again with isobutyl methyl ketone.
  • Concentrating to obtain crude base, followed by recrystallization from benzene to yield the amino alcohol with 65% yield and melting point 120–122.5 °C.

While this patent focuses on a 3-hydroxyphenyl derivative, the methodology is adaptable to tert-butyl-substituted phenyl analogs.

Comparative Data Table of Preparation Methods

Preparation Step Method/Condition Yield (%) Notes Reference
Reductive amination 2-(tert-butyl)benzaldehyde + NH3 + NaBH3CN, MeOH, rt ~60-70 Produces racemic mixture
Chiral resolution Diastereomeric salt formation + recrystallization 50-65 Isolates (S)-enantiomer with >99% ee
Biocatalytic asymmetric synthesis Multi-enzyme cascade from l-phenylalanine derivatives Variable High stereoselectivity, scalable
Extraction & recrystallization Acid-base extraction, isobutyl methyl ketone, benzene recrystallization 65 Purification step for phenylethanolamines

Research Discoveries and Advances

  • Biocatalytic Cascades:
    Recent advances include enzyme cascades converting amino acid precursors into chiral amino alcohols with high enantiopurity, offering environmentally friendly and scalable routes.

  • Catalytic Asymmetric Reductive Amination:
    Transition metal catalysts with chiral ligands have been developed to perform asymmetric reductive amination directly, minimizing the need for resolution steps and improving overall efficiency.

  • Influence of tert-Butyl Substituents: The bulky tert-butyl groups influence steric hindrance, affecting reaction rates and selectivity in substitution and reduction reactions. Optimized conditions are necessary to accommodate these effects.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.

Scientific Research Applications

(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving its amino and hydroxyl groups, which can form hydrogen bonds and participate in various chemical reactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares (S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol with structurally related amino alcohols:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₂H₁₉NO 2-(tert-butyl)phenyl 193.29 PROTAC synthesis, antitumor agents
(S)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol C₁₂H₁₉NO 4-(tert-butyl)phenyl 193.29 Chiral building block
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol C₈H₇ClF₂NO 4-Cl, 2,5-diF 218.60 Pharmaceutical intermediate
(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol C₈H₁₀BrNO 4-Br 216.08 Potential kinase inhibitor scaffold
1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol C₁₂H₁₇Cl₂N₂O 3,5-Cl, tert-butylamino 277.18 β-adrenergic activity (historical)

Key Differences and Implications

Substituent Position and Electronic Effects
  • Ortho vs. Para tert-butyl : The target compound’s tert-butyl group at the ortho position introduces significant steric hindrance, which may limit rotational freedom and enhance binding specificity in PROTACs compared to the para-substituted analog .
  • In contrast, the tert-butyl group (electron-donating) increases hydrophobicity, favoring blood-brain barrier penetration .

Physicochemical Properties

  • logP : The target compound’s logP is estimated at ~2.5 (tert-butyl increases hydrophobicity), compared to ~1.8 for 4-bromo and ~1.2 for difluoro analogs.
  • pKa: The amino group’s pKa is ~9.5, slightly lower than halogenated analogs (pKa ~10.2) due to the electron-donating tert-butyl group .

Biological Activity

(S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol, also known as (S)-2-Amino-2-(4-(tert-butyl)phenyl)ethanol, is an amino alcohol with a chiral center that imparts distinct biological activities. This compound has garnered attention for its potential pharmacological properties, particularly in neuropharmacology and its interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C14H23NO
  • Molecular Weight : Approximately 193.29 g/mol
  • Functional Groups : Contains an amino group (-NH2), a hydroxyl group (-OH), and a tert-butyl-substituted phenyl ring.

The unique structure of this compound allows it to participate in multiple biochemical interactions, particularly through hydrogen bonding due to its hydroxyl and amino groups.

The biological activity of this compound is mediated through its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate neurotransmitter systems, influencing pathways related to mood regulation and cognitive function. The specific chiral configuration enhances its efficacy compared to its enantiomer .

1. Neuropharmacological Effects

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and cognitive processes.

2. Antibacterial Activity

The compound has been investigated for its antibacterial properties. In studies conducted on various bacterial strains, it demonstrated significant inhibitory effects comparable to standard antibiotics. For example, it showed effective minimum inhibitory concentrations (MICs) against pathogens such as E. faecalis and K. pneumoniae .

3. Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, with mechanisms involving cell cycle arrest and modulation of cell viability. The compound's effectiveness in inhibiting tumor growth highlights its potential as a therapeutic agent .

Case Study 1: Neuropharmacological Modulation

In a controlled study examining the effects of this compound on neurotransmitter levels, researchers found that administration led to increased serotonin levels in animal models, suggesting potential applications in treating mood disorders.

Case Study 2: Antibacterial Efficacy

A comparative analysis of this compound against standard antibiotics revealed that it exhibited comparable inhibition zones against Pseudomonas aeruginosa, indicating its viability as an alternative antibacterial agent.

Summary of Findings

Biological ActivityMechanismReference
NeuropharmacologicalModulation of neurotransmitter systems
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol to achieve high enantiomeric purity?

  • Methodological Answer : The compound's synthesis typically involves nucleophilic substitution or reductive amination. To enhance enantiomeric purity, chiral catalysts (e.g., metal-ligand complexes) or enzymatic resolution can be employed. For example, stereoselective reduction of a ketone precursor using chiral catalysts like BINAP-Ru complexes can yield the (S)-enantiomer preferentially. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization .

Q. What characterization techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of tert-butyl, phenyl, and hydroxyl groups.
  • Chiral HPLC or Circular Dichroism (CD) : To verify enantiomeric excess and absolute configuration.
  • X-ray Crystallography : For definitive stereochemical assignment if single crystals are obtainable .

Q. Why is the tert-butyl group in the 2-position of the phenyl ring significant for this compound's reactivity?

  • Methodological Answer : The bulky tert-butyl group induces steric hindrance, which can:

  • Stabilize intermediates during synthesis by preventing undesired side reactions.
  • Influence binding affinity in biological targets (e.g., enzymes) by modulating spatial orientation .

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature Variations : 4°C, 25°C, and 40°C for 1–6 months.
  • pH Gradients : Test solubility and degradation in buffers (pH 3–10).
  • Light Exposure : UV/Vis spectroscopy to monitor photodegradation. Stability is confirmed if purity remains >95% by HPLC .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Validate Computational Models : Cross-check docking simulations (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC).
  • Adjust Force Fields : Refine parameters for tert-butyl-phenolic interactions in MD simulations.
  • Re-evaluate Assay Conditions : Ensure biological assays (e.g., enzyme inhibition) use physiologically relevant pH, ionic strength, and cofactors .

Q. How can researchers design experiments to elucidate the compound's role in modulating enzyme activity?

  • Methodological Answer :

  • Kinetic Studies : Measure KmK_m and VmaxV_{max} of target enzymes (e.g., proteases) with/without the compound.
  • Site-Directed Mutagenesis : Identify binding residues by mutating putative interaction sites.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Q. What experimental approaches can differentiate the compound's pharmacological effects from structural analogs (e.g., 2-amino-1-phenylethanol)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with incremental modifications (e.g., methyl vs. tert-butyl groups).
  • In Vitro/In Vivo Profiling : Compare potency, selectivity, and toxicity in cell-based assays (e.g., IC50_{50} in cancer lines) and animal models.
  • Metabolomic Studies : Track metabolic stability and metabolite formation using LC-MS .

Q. How should researchers address discrepancies in reported synthetic yields across studies?

  • Methodological Answer :

  • Reproduce Protocols : Strictly follow reported procedures while controlling variables (e.g., reagent purity, inert atmosphere).
  • Troubleshoot Key Steps : Monitor intermediates via TLC or GC-MS to identify yield-limiting steps (e.g., incomplete amination).
  • Optimize Work-Up : Use extraction solvents (e.g., EtOAc vs. DCM) that minimize product loss .

Notes

  • Citations prioritize peer-reviewed methodologies from PubChem, theses, and synthesis protocols.
  • Advanced questions emphasize mechanistic studies and data validation, aligning with academic research rigor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.